N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-16(19-12-4-7-21-13(8-12)3-6-18-21)14-9-15(23-20-14)11-2-1-5-17-10-11/h1-10H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFMADANNIIJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the pyridine and isoxazole groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Acylation and Carboxamide Formation
The carboxamide group serves as a critical site for functionalization. Synthesis typically involves reacting a pyrazolo[1,5-a]pyridine-5-amine with a pre-formed isoxazole-3-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). For example:
Key Conditions :
-
Temperature: 0–25°C
-
Yield: 65–85%
Electrophilic Substitution on Isoxazole Ring
The isoxazole ring undergoes electrophilic substitution at the 5-position. Halogenation (e.g., bromination) with N-bromosuccinimide (NBS) in acetic acid produces 5-bromo derivatives, enabling further cross-coupling reactions:
Key Conditions :
-
Reaction Time: 2–4 hours
-
Yield: 70–90%
Suzuki-Miyaura Cross-Coupling
The pyridin-3-yl group facilitates palladium-catalyzed cross-coupling. For instance, coupling with aryl boronic acids introduces diverse substituents at the pyridine ring:
Key Conditions :
Nucleophilic Aromatic Substitution (NAS)
The pyrazolo[1,5-a]pyridine core undergoes NAS at electron-deficient positions. For example, substitution with amines or alkoxides modifies biological activity :
Key Conditions :
Hydrolysis of Carboxamide
Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid, enabling further derivatization:
Key Conditions :
-
Reaction Time: 6–12 hours
-
Yield: 80–95%
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, expanding structural complexity :
Key Conditions :
Oxidation and Reduction
-
Oxidation : The pyridine ring resists oxidation, but the isoxazole moiety can be oxidized to a diketone under strong conditions (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions, often employing methods such as cyclization and functionalization to achieve the desired structure. The compound features a complex arrangement of nitrogen-containing heterocycles, which contributes to its unique pharmacological properties.
Biological Activities
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine core exhibit significant anticancer activities. For example, derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in targeting specific kinases involved in cancer progression, suggesting that this compound may similarly function as an effective anticancer agent .
Enzyme Inhibition
The compound has also demonstrated potential as an enzyme inhibitor. It has been explored for its ability to inhibit membrane-bound pyrophosphatase (mPPase), which is crucial for the survival of certain pathogenic protozoan parasites. This inhibition could lead to new treatments for diseases caused by these parasites . Additionally, the compound's structural modifications can enhance binding affinity to target enzymes, increasing its therapeutic potential .
Antimicrobial Activity
this compound has shown promising results against various microbial strains. Studies have reported its antibacterial effects against Mycobacterium tuberculosis and antiparasitic activity against Leishmania species and Plasmodium falciparum . The compound's ability to inhibit these pathogens suggests its potential use in treating infectious diseases.
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Enzyme Inhibition
A recent investigation into the inhibition of mPPase revealed that this compound effectively reduced enzyme activity with an IC50 value significantly lower than that of previously known inhibitors. This finding underscores the potential of this compound as a lead compound for developing new anti-parasitic drugs .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Regioselectivity
The target compound shares structural homology with several pyrazolo-pyridine and isoxazole derivatives. Key comparisons include:
Ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
- Structural Differences: Replaces the pyridin-3-yl group with a phenyl ring and introduces a diethylamino-methyl substituent on the isoxazole.
- Crystallographic Data : The isoxazole and phenyl rings form dihedral angles of 30.12°, with intermolecular C–H⋯N hydrogen bonds stabilizing dimeric structures .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Structural Differences : Features a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyridine and includes a dihydro-pyrazolyl substituent.
- Regioselectivity : X-ray crystallography confirms the orientation of substituents, eliminating ambiguity in regiochemical outcomes during synthesis .
N-[5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-5-({[(3R,4R)-3-fluoropiperidin-4-yl]methyl}amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Key Observations :
Molecular Interactions and Crystallography
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a unique structural framework that combines pyrazolo and pyridine moieties with an isoxazole ring. This configuration is believed to enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, enzyme inhibitor, and neuroprotective agent.
1. Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. For instance:
- Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values ranged from 0.30 µM to 42.30 µM depending on the cell line tested .
The mechanism underlying the biological activity of this compound involves several pathways:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases (CDKs). Inhibitory concentrations (IC50) for Aurora-A were reported at 0.067 µM .
- DNA Interaction : The compound demonstrates a strong binding affinity to DNA, which is crucial for its anticancer activity. For example, a binding constant was noted in interactions with DNA .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection:
- Neurodegenerative Models : Studies indicated that this compound could reduce neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications for diseases like Alzheimer's and Parkinson's .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxicity of multiple derivatives of pyrazole compounds against different cancer cell lines, establishing a correlation between structural modifications and enhanced activity.
- Neuroprotection in Animal Models : In vivo studies demonstrated that treatment with the compound resulted in improved cognitive function and reduced markers of inflammation in animal models of neurodegenerative diseases .
Q & A
Basic: What are the key synthetic routes for preparing N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide?
The synthesis typically involves modular assembly of the pyrazolo[1,5-a]pyridine and isoxazole-carboxamide moieties. A common approach includes:
- Cyclocondensation reactions : Reacting 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds to form the pyrazolo[1,5-a]pyridine core .
- Isoxazole coupling : Introducing the 5-(pyridin-3-yl)isoxazole-3-carboxamide group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Amidation : Final coupling of the pyrazolo[1,5-a]pyridine with the isoxazole-carboxamide using activating agents like bis(pentafluorophenyl) carbonate (BPC) .
Critical parameters : Control reaction temperature (e.g., THF at 0–25°C for 12–24 h) and stoichiometry (e.g., 3:1 molar ratio of diethylamine to precursor for substitution) to minimize byproducts .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to reduce thermal motion .
- Refinement : Employ SHELXL (part of the SHELX suite) for small-molecule refinement. Parameters include riding H-atom models (C–H = 0.93–0.97 Å) and restraints for disordered groups (e.g., DELU for rigid-body refinement of methyl groups) .
- Validation : Check for C–H⋯N hydrogen bonds (2.5–3.0 Å) and π-π stacking interactions between aromatic rings (e.g., pyridine and isoxazole) to confirm packing stability .
Basic: What biological activities are associated with this compound, and how are they assayed?
While direct data on this compound is limited, structurally related pyrazolo[1,5-a]pyridine-isoxazole hybrids show:
- Kinase inhibition : Test against CDK2 or PTPN2 via fluorescence polarization assays (IC₅₀ values in µM range) .
- Cathepsin inhibition : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B/K) to measure activity reduction (e.g., IC₅₀ ~25–45 µM for analogs) .
- Antitumor activity : Evaluate in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HepG2, MCF-7) and in vivo xenograft models .
Note : Substituent position (e.g., pyridin-3-yl vs. pyridin-2-yl) significantly impacts selectivity .
Advanced: How can substituent modifications optimize the compound’s biological activity?
- Pyridine ring : Replace pyridin-3-yl with electron-withdrawing groups (e.g., CF₃ at position 2) to enhance binding to hydrophobic kinase pockets .
- Isoxazole core : Introduce methyl or ethyl groups at position 5 to improve metabolic stability (e.g., reduced CYP450-mediated oxidation) .
- Carboxamide linker : Replace with sulfonamide or urea groups to modulate solubility and membrane permeability (logP <3 recommended) .
Case study : Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate showed 89% yield and enhanced antitumor activity after diethylamine substitution .
Advanced: How should researchers resolve contradictions in biological data between similar analogs?
Contradictions (e.g., varying IC₅₀ values for cathepsin inhibition) may arise from:
- Assay conditions : Standardize buffer pH (e.g., pH 5.5 for cathepsin K vs. pH 7.4 for cell-based assays) .
- Cellular context : Compare results across cell lines with differential protease expression (e.g., osteoclasts for cathepsin K vs. HeLa for cathepsin B) .
- Structural nuances : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Glu138 in cathepsin K) .
Validation : Cross-reference crystallographic data (e.g., C–H⋯N interactions) with activity trends to prioritize analogs .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate:
- Molecular dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) to target proteins like CDK2 .
- QSAR models : Train on pyrazolo[1,5-a]pyrimidine datasets to correlate substituent electronegativity (χ) with IC₅₀ values .
Advanced: How can synthetic byproducts be minimized during large-scale production?
- Optimized conditions :
- Analytical QC : Monitor reactions with LC-MS (ESI+) to detect early-stage impurities (e.g., unreacted hydrazine derivatives) .
Advanced: What strategies validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases (e.g., CDK2) by measuring protein stability after heating (e.g., 55°C for 3 min) .
- Photoaffinity labeling : Incorporate a diazirine moiety into the carboxamide group for UV-induced crosslinking and target identification .
- Knockdown/rescue : Use siRNA to silence the target gene (e.g., CDK2) and assess reversal of compound effects .
Advanced: How does the compound’s stability under physiological conditions affect experimental design?
- pH stability : Perform accelerated degradation studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to identify labile groups (e.g., ester hydrolysis) .
- Plasma stability : Incubate with human plasma (37°C, 1–24 h) and quantify via HPLC to measure half-life (t₁/₂ >2 h preferred) .
- Light sensitivity : Store solutions in amber vials if UV-Vis spectra show λmax <400 nm .
Advanced: What crystallographic databases are recommended for depositing structural data?
- Cambridge Structural Database (CSD) : Submit CIF files with refinement details (R1 <0.05, wR2 <0.15) .
- Protein Data Bank (PDB) : For macromolecular complexes (e.g., kinase-ligand co-structures) .
- Validation tools : Use PLATON or checkCIF to ensure geometric accuracy (e.g., bond angles within 5% of ideal values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
